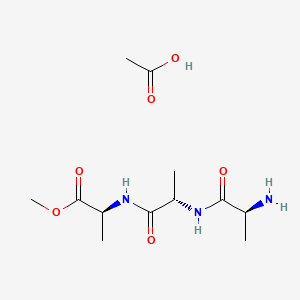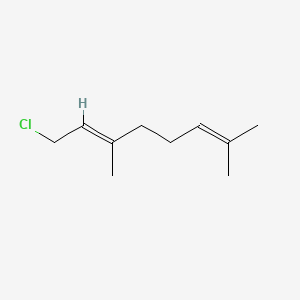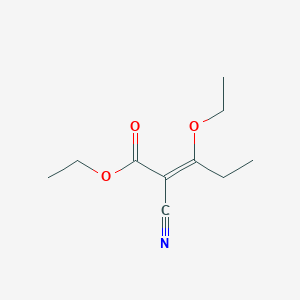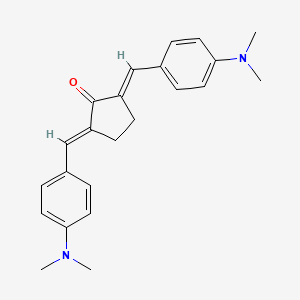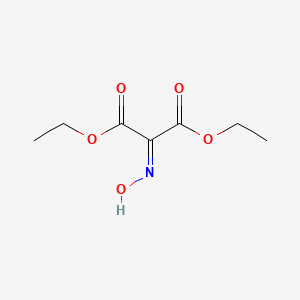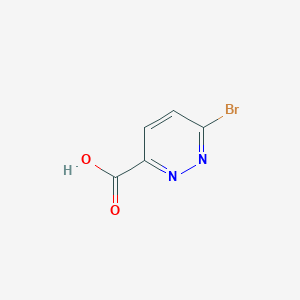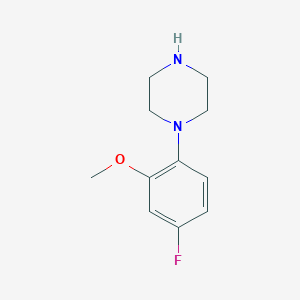
1-(4-Fluoro-2-methoxyphenyl)piperazine
Overview
Description
The compound "1-(4-Fluoro-2-methoxyphenyl)piperazine" is a chemical structure that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential therapeutic applications, particularly in the context of central nervous system disorders. Piperazine derivatives often exhibit affinity for various neurotransmitter receptors and transporters, which makes them of interest in the development of drugs for conditions such as depression, schizophrenia, and substance abuse .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the preparation of substituted piperazines with various functional groups that can modulate the compound's affinity and selectivity for different biological targets. For instance, the introduction of a fluoro or methoxy group on the phenyl ring of the piperazine has been shown to influence the binding affinity to dopamine and serotonin transporters . The synthesis process often includes condensation reactions, and the use of reagents such as carbodiimides and hydroxybenzotriazole to facilitate the formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with a 4-fluoro-2-methoxyphenyl substitution, is crucial for their biological activity. X-ray diffraction studies have been employed to determine the precise conformation and configuration of these compounds. The piperazine ring typically adopts a chair conformation, which is important for interaction with biological targets . The presence of substituents like fluorophenyl groups can lead to the formation of hydrogen bonds and aromatic π-π stacking interactions, which contribute to the compound's stability and biological activity .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are essential for their biological function. The presence of functional groups such as methoxy or fluoro on the phenyl ring can affect the compound's reactivity and interaction with biological targets. For example, the carbonyl group in the amide linker of some piperazine derivatives is critical for maintaining high binding affinity at dopamine D3 receptors, as it allows for specific interactions with the receptor's extracellular loop . Additionally, the introduction of oxygen-containing functionalities can lead to the formation of prodrugs that are amenable to depot injection techniques for extended-release therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Fluoro-2-methoxyphenyl)piperazine" derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The introduction of substituents such as fluoro, methoxy, or other groups can modulate these properties to optimize the compound for therapeutic use. For instance, the addition of hydroxyl groups has been explored to create oil-soluble prodrugs with potential for extended-release formulations . The crystal structure analysis provides insights into the compound's solid-state properties, which are relevant for its formulation and delivery .
Scientific Research Applications
Imaging and Neurotransmitter Studies
1-(4-Fluoro-2-methoxyphenyl)piperazine derivatives have been utilized significantly in the field of imaging, particularly in positron emission tomography (PET) to study neurotransmitter systems. For instance, [18F]p-MPPF, a compound related to 1-(4-Fluoro-2-methoxyphenyl)piperazine, serves as a 5-HT1A antagonist and is used to investigate serotonergic neurotransmission through PET imaging. This compound has been studied extensively, including its chemistry, radiochemistry, as well as animal and human data through autoradiography and PET. Such studies have provided insights into the serotonergic system in various species, including rats, cats, monkeys, and humans, contributing to a better understanding of neurotransmitter dynamics and potential applications in diagnosing and treating neurological disorders (Plenevaux et al., 2000).
Fluorescence Imaging and Receptor Visualization
1-(2-methoxyphenyl)piperazine derivatives, structurally similar to 1-(4-Fluoro-2-methoxyphenyl)piperazine, have been synthesized with an environment-sensitive fluorescent moiety, showing high affinity for 5-HT(1A) receptors. These compounds exhibit good fluorescence properties and have been used to visualize 5-HT(1A) receptors overexpressed in cells, providing a tool for receptor studies and potentially aiding in the development of new therapeutic agents targeting these receptors (Lacivita et al., 2009).
Drug Development and Evaluation
The structural analogs of 1-(4-Fluoro-2-methoxyphenyl)piperazine have been explored in drug development, particularly for their potential in treating drug abuse and other neurological conditions. For example, hydroxylated derivatives of similar compounds have been synthesized and evaluated for their affinity and selectivity towards dopamine and serotonin transporters, providing insights into the design of long-acting therapeutic agents for conditions like cocaine abuse (Hsin et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQIAKHNGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440743 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-methoxyphenyl)piperazine | |
CAS RN |
102392-11-0 | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluoro-2-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

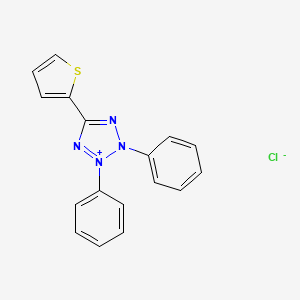




![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
